"1,3-Benzodioxole, 5-methoxy-" physical and chemical properties
"1,3-Benzodioxole, 5-methoxy-" physical and chemical properties
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This technical guide offers a comprehensive overview of 1,3-Benzodioxole, 5-methoxy-, a significant chemical compound for researchers, scientists, and professionals in the field of drug development. Its versatile nature as a synthetic precursor and its presence in various bioactive molecules make a thorough understanding of its properties essential.
Core Compound Identity and Structure
1,3-Benzodioxole, 5-methoxy-, also known by synonyms such as 3,4-Methylenedioxyanisole and 5-methoxybenzo[d][1][2]dioxole, is an organic compound with the molecular formula C₈H₈O₃.[1] Its structure features a benzene ring fused to a dioxole ring, with a methoxy group attached at the 5-position. This arrangement of a methylenedioxy functional group and a methoxy group on the benzene ring is crucial to its chemical reactivity and biological activity.
The IUPAC name for this compound is 5-methoxy-1,3-benzodioxole.[1] The presence of the electron-donating methylenedioxy and methoxy groups makes the aromatic ring electron-rich, influencing its role in various chemical reactions.
Physicochemical Properties
A summary of the key physical and chemical properties of 1,3-Benzodioxole, 5-methoxy- is presented below. These properties are critical for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 172-173 °C |
| Density | 1.064 g/cm³[3] |
| Molecular Formula | C₈H₈O₃[1] |
Synthesis and Reactivity
Synthesis: The synthesis of 1,3-benzodioxole derivatives often involves the cyclization of a catechol precursor.[4] Specifically, the reaction of catechol with a dihalomethane in the presence of a base can yield the 1,3-benzodioxole core.[4] The methoxy group can be introduced before or after the formation of the dioxole ring, depending on the chosen synthetic strategy.
Reactivity: The electron-rich nature of the aromatic ring in 1,3-Benzodioxole, 5-methoxy- makes it susceptible to electrophilic substitution reactions. The oxygen atoms in the dioxole ring increase the electron density of the benzene ring, facilitating these reactions.[5] This reactivity is a key aspect of its utility as an intermediate in the synthesis of more complex molecules.[5]
Caption: Reactivity and synthetic applications of 1,3-Benzodioxole, 5-methoxy-.
Applications in Research and Drug Development
1,3-Benzodioxole and its derivatives are important building blocks in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and perfumes.[6] The 1,3-benzodioxole moiety is a structural component of many bioactive natural products and synthetic drugs.[7]
In drug development, this scaffold has been incorporated into molecules with various therapeutic activities, including antitumor, antibacterial, and antifungal properties.[7] For instance, some potent auxin receptor agonists, which are important for promoting root growth in plants, are derivatives of 1,3-benzodioxole.[8][9][10] Furthermore, certain 1,3-benzodioxole derivatives have been synthesized and evaluated for their in vitro antitumor activity against human tumor cell lines.[11]
Experimental Protocols
General Handling and Safety Precautions
1,3-Benzodioxole, 5-methoxy- is classified as a combustible liquid and is harmful if swallowed.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell.[2]
Analytical Characterization Workflow
To ensure the identity and purity of 1,3-Benzodioxole, 5-methoxy-, a combination of analytical techniques is employed.
Caption: A typical workflow for the analytical characterization of 1,3-Benzodioxole, 5-methoxy-.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.
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Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule.
References
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PubChem. (n.d.). 1,3-Benzodioxole, 5-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (2023, December 1). 1,3-Benzodioxole. In Wikipedia. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Myristic acid, 99.5+%. Retrieved from [Link]
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NIST. (n.d.). 1,3-Benzodioxole-5-propanal, «alpha»-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Talebi, M., et al. (2018). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Avicenna Journal of Phytomedicine, 8(3), 256–263.
- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895034.
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NIST. (n.d.). 1,3-Benzodioxol-5-ol. In NIST Chemistry WebBook. Retrieved from [Link]
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Biolandes. (n.d.). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]
- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13.
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Wikipedia. (2023, December 1). Methylone. In Wikipedia. Retrieved from [Link]
- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895034.
-
PubChem. (n.d.). 1,3-Benzodioxole, 5-(dimethoxymethyl)-. National Center for Biotechnology Information. Retrieved from [Link]
- Micale, N., Zappalà, M., & Grasso, S. (2002).
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